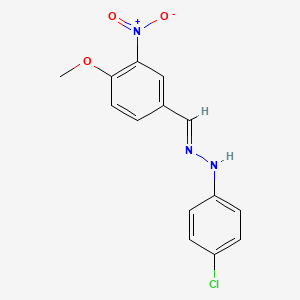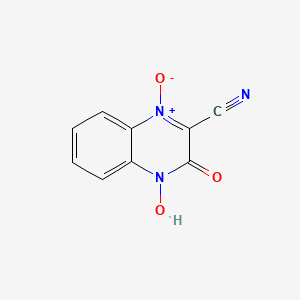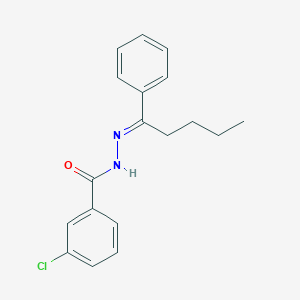
N,N-diethyl-6-(3-methylphenoxy)-1-hexanamine
説明
N,N-diethyl-6-(3-methylphenoxy)-1-hexanamine, commonly known as DMHA, is a synthetic compound that has gained popularity in the scientific community due to its potential applications in research. DMHA belongs to the class of compounds known as aliphatic amines and is structurally similar to other compounds such as DMAA and ephedrine. In
科学的研究の応用
DMHA has potential applications in a variety of scientific research fields, including pharmacology, toxicology, and neuroscience. DMHA has been shown to have stimulant properties and may be useful in the development of new drugs for the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. DMHA has also been investigated for its potential use as a performance-enhancing drug in sports.
作用機序
The exact mechanism of action of DMHA is not fully understood, but it is believed to act as a stimulant by increasing the release of dopamine and norepinephrine in the brain. DMHA has also been shown to increase the activity of certain enzymes involved in energy metabolism.
Biochemical and Physiological Effects
DMHA has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and respiratory rate. DMHA has also been shown to increase the release of glucose from the liver and muscle tissues, which can provide an energy source for the body during periods of increased activity.
実験室実験の利点と制限
DMHA has several advantages for use in lab experiments, including its stability and ease of synthesis. However, DMHA also has some limitations, including its potential toxicity and the lack of information on its long-term effects.
将来の方向性
There are several future directions for research on DMHA. One area of interest is the development of new drugs based on the structure of DMHA for the treatment of cognitive disorders. Another area of interest is the investigation of the long-term effects of DMHA on the body, particularly in relation to its potential toxicity. Additionally, further research is needed to fully understand the mechanism of action of DMHA and its potential applications in sports performance enhancement.
Conclusion
DMHA is a synthetic compound that has potential applications in a variety of scientific research fields. Its synthesis method is well-established, and it has been shown to have stimulant properties and a range of biochemical and physiological effects. While DMHA has several advantages for use in lab experiments, further research is needed to fully understand its mechanism of action and potential long-term effects.
特性
IUPAC Name |
N,N-diethyl-6-(3-methylphenoxy)hexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-4-18(5-2)13-8-6-7-9-14-19-17-12-10-11-16(3)15-17/h10-12,15H,4-9,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWRPYMPUFFREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl-(6-m-tolyloxy-hexyl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-thiophenecarbaldehyde (6-ethylthieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B3839676.png)
![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B3839680.png)
![1-{[5-(isopropylthio)pentyl]oxy}-2,3-dimethylbenzene](/img/structure/B3839685.png)
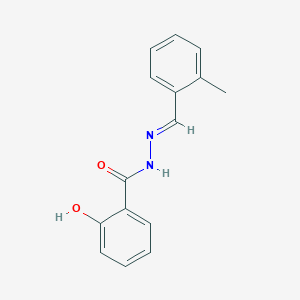
![ethyl 3-({[4-(4-nitrophenoxy)phenyl]sulfonyl}hydrazono)butanoate](/img/structure/B3839699.png)
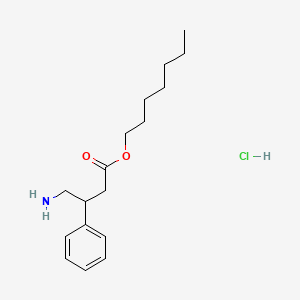
![N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}phenylalanine](/img/structure/B3839727.png)
![N'-[1-(4-bromophenyl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B3839742.png)
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B3839743.png)
